5-Amino-1-ethylpyrazole-3-carboxylic acid
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Overview
Description
5-Amino-1-ethylpyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethylpyrazole-3-carboxylic acid typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-ethylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
Major products formed from these reactions include various substituted pyrazoles, which can exhibit enhanced biological activities or improved material properties.
Scientific Research Applications
5-Amino-1-ethylpyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-ethylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1H-pyrazole-3-carboxylate: This compound has a similar structure but with an ethyl ester group instead of a carboxylic acid group.
5-Amino-1-ethylpyrazole: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
Uniqueness
5-Amino-1-ethylpyrazole-3-carboxylic acid is unique due to its combination of an amino group and a carboxylic acid group on the pyrazole ring. This dual functionality allows for a broader range of chemical modifications and applications compared to similar compounds .
Properties
Molecular Formula |
C6H9N3O2 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-amino-1-ethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2/c1-2-9-5(7)3-4(8-9)6(10)11/h3H,2,7H2,1H3,(H,10,11) |
InChI Key |
PVERCSMEKLPBPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)O)N |
Origin of Product |
United States |
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